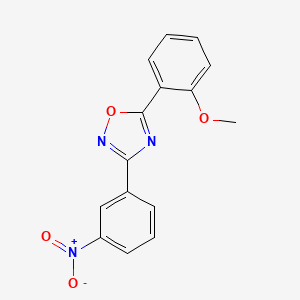

5-(2-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Beschreibung

5-(2-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS: 352341-25-4) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 5 and a 3-nitrophenyl group at position 2. The 1,2,4-oxadiazole scaffold is renowned for its stability and versatility in medicinal and materials chemistry . It is synthesized via methods typical for 1,2,4-oxadiazoles, such as cyclization of amidoximes or S-arylation reactions .

Eigenschaften

IUPAC Name |

5-(2-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c1-21-13-8-3-2-7-12(13)15-16-14(17-22-15)10-5-4-6-11(9-10)18(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXOFACJJMKRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401086 | |

| Record name | 5-(2-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352341-25-4 | |

| Record name | 5-(2-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

5-(2-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.28 g/mol. The compound features two aromatic rings and an oxadiazole ring, which contribute to its biological activity.

Biological Activity Overview

Anticancer Activity : Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These compounds can induce apoptosis in a dose-dependent manner, suggesting their potential as anticancer agents .

Antimicrobial Properties : The oxadiazole derivatives have also been explored for their antimicrobial properties. Studies reveal that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anti-inflammatory Effects : Some research suggests that oxadiazole derivatives may possess anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .

The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease processes. For instance:

- Enzyme Inhibition : Some studies have indicated that oxadiazole derivatives can inhibit enzymes involved in cancer progression or inflammation.

- Apoptosis Induction : Flow cytometry assays have demonstrated that these compounds can trigger apoptotic pathways in cancer cells by increasing p53 expression and activating caspase-3 cleavage .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

Compound Cell Line IC50 (µM) 5a MCF-7 0.65 5b U-937 1.50 Doxorubicin MCF-7 0.75 -

Antimicrobial Activity :

Compound Bacteria MIC (µg/mL) 5 S. aureus 15 6 E. coli 20

Wissenschaftliche Forschungsanwendungen

Chemistry

5-(2-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole serves as a versatile building block in synthetic chemistry. Its oxadiazole ring structure allows for modifications that can lead to the synthesis of more complex compounds with desired properties. This compound can participate in various chemical reactions such as:

- Cyclization Reactions : Useful for forming other heterocyclic compounds.

- Substitution Reactions : Allows for the introduction of different functional groups, enhancing its reactivity and utility in further syntheses.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of oxadiazoles can inhibit the growth of bacteria and fungi.

- Anticancer Activity : Some research suggests that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to interfere with DNA synthesis and repair processes in cancer cells .

Medicinal Chemistry

The potential therapeutic applications of this compound are promising:

- Drug Development : The compound is being investigated as a lead structure for developing new drugs targeting various diseases.

- Enzyme Inhibition : It has been explored for its ability to inhibit enzymes associated with disease pathways, making it a candidate for drug design.

Industrial Applications

In industrial settings, this compound is utilized for:

- Material Science : Its properties make it suitable for developing polymers and coatings with specific characteristics.

- Agrochemicals : The compound has potential uses in creating pesticides or herbicides due to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron Effects: The 2-methoxyphenyl group donates electrons via resonance, counterbalancing the nitro group’s electron-withdrawing effects. This balance may enhance stability and solubility compared to non-polar substituents (e.g., trifluoromethyl) .

- Bioactivity : Compounds like 1b () demonstrate that methoxyphenyl and nitro groups synergize for antiviral activity, suggesting the target compound could be optimized for similar applications.

Physicochemical Properties

- Thermal Stability : Unlike 1,2,4-oxadiazoles with trinitromethyl groups (e.g., LLM-191), which decompose below 120°C , the target compound’s methoxy and nitro substituents likely improve thermal stability due to reduced energetic character.

- Solubility : The methoxy group enhances water solubility compared to hydrophobic analogues like 5-(3-Nitrophenyl)-3-trifluoromethyl-1,2,4-oxadiazole .

Vorbereitungsmethoden

General Synthetic Strategies for 1,2,4-Oxadiazoles

Most 1,2,4-oxadiazoles, including the target compound, are synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives. The key synthetic approaches include:

Cyclization of Amidoximes with Acyl Chlorides or Carboxylic Acid Derivatives:

Amidoximes react with acyl chlorides, esters, anhydrides, or activated carboxylic acids under various conditions to form the oxadiazole ring. Catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) can improve yields and reaction rates. However, these methods sometimes suffer from low yields and harsh reaction conditions.1,3-Dipolar Cycloaddition of Nitriles and Nitrile Oxides:

This method is less common but can be used for specific substituted oxadiazoles.One-Pot Green Synthetic Methods Using Microwave Irradiation or Solvent-Free Conditions:

Recent advances include microwave-assisted synthesis and grinding methods, which reduce reaction times and improve environmental compatibility.

Specific Preparation of 5-(2-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Although direct literature on this exact compound is limited, the preparation can be inferred from closely related synthetic protocols for 5-aryl-3-aryl-1,2,4-oxadiazoles:

Synthesis of Benzamidoximes (Key Intermediate)

Starting Materials:

Substituted benzonitriles such as 2-methoxybenzonitrile and 3-nitrobenzonitrile are converted into their corresponding amidoximes.Procedure:

A typical method involves reacting the substituted benzonitrile with hydroxylamine hydrochloride in the presence of potassium carbonate in ethanol-water mixture. The reaction is performed at room temperature with slow addition of reagents, followed by reflux for 1 hour. The product is isolated by extraction and drying.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Benzonitrile + Hydroxylamine HCl + K2CO3 | Ethanol-water, reflux 1 h | Formation of benzamidoxime |

Cyclization with Carboxylic Acid Derivatives

Reactants:

The prepared benzamidoximes react with substituted carboxylic acid derivatives (e.g., acid chlorides or activated esters of 3-nitrobenzoic acid).Conditions:

The reaction can be catalyzed by bases such as pyridine or TBAF and often requires heating or microwave irradiation to facilitate cyclization.Alternative coupling reagents:

EDC, DCC, CDI, TBTU, or T3P are often used to activate the carboxylic acid for amidoxime coupling.

| Entry | Amidoxime Source | Carboxylic Acid Derivative | Catalyst/Activator | Reaction Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Methoxybenzamidoxime | 3-Nitrobenzoic acid chloride | Pyridine | Reflux, several hours | Moderate |

| 2 | 2-Methoxybenzamidoxime | 3-Nitrobenzoic acid + EDC | Room temp or mild heat | Moderate to good |

Green and Efficient Synthetic Alternatives

Microwave-Assisted Synthesis:

Microwave irradiation can significantly reduce reaction times from hours to minutes while maintaining or improving yields. For example, amidoximes and acyl derivatives react under microwave irradiation in solvent or solvent-free conditions to afford 1,2,4-oxadiazoles efficiently.Solvent-Free Grinding Methods:

Mechanochemical grinding of reactants such as hydrazides and aldehydes with catalysts like iodine or FeCl3·6H2O under solvent-free conditions has been reported for related oxadiazole derivatives. This method is environmentally benign and rapid.

Electrochemical Synthesis Approaches

- Electrooxidative cyclization of arylthiosemicarbazides at platinum electrodes in acetonitrile with lithium perchlorate electrolyte has been demonstrated for synthesizing substituted 1,3,4-oxadiazoles. While this method is more common for 1,3,4-oxadiazoles, it highlights the potential for controlled potential electrolysis in oxadiazole synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoximes, acyl chlorides, pyridine/TBAF | Reflux or microwave heating | Straightforward, moderate yields | Harsh reagents, purification issues |

| Amidoxime + Activated Acid + Coupling Agents | Amidoximes, EDC/DCC/CDI, carboxylic acids | Room temp to reflux | Improved yields, milder conditions | Cost of coupling agents, side products |

| Microwave-Assisted Synthesis | Amidoximes, acyl halides or esters | Microwave irradiation, solvent or solvent-free | Fast, environmentally friendly | Requires microwave setup |

| Solvent-Free Grinding | Hydrazides, aldehydes, catalysts (I2, FeCl3·6H2O) | Grinding, room temp | Green, rapid, no solvents | Limited to certain derivatives |

| Electrochemical Cyclization | Arythiosemicarbazides, LiClO4, platinum electrode | Controlled potential electrolysis | Clean, no hazardous reagents | Specialized equipment required |

Research Findings and Optimization Notes

- Use of 8-hydroxyquinoline as an additive improves amidoxime formation yields.

- Microwave irradiation reduces reaction time from hours to minutes without compromising yield.

- Coupling reagents such as EDC or DCC facilitate amidoxime-acid coupling under mild conditions, improving product purity and yield.

- Solvent choice affects yield; acetone/water mixtures with DCC have given good results in related oxadiazole syntheses.

- Electrochemical methods offer an environmentally benign alternative but are less common for 1,2,4-oxadiazoles specifically.

Q & A

Q. What are the established synthetic routes for 5-(2-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, and what reagents are critical for cyclization?

A common method involves the cyclocondensation of amidoximes with acyl chlorides. For example, reacting 2-methoxybenzamidoxime with 3-nitrobenzoyl chloride in pyridine at elevated temperatures (~110–120°C) forms the oxadiazole ring . Purification typically employs column chromatography (silica gel, dichloromethane/hexane eluent) followed by recrystallization . Critical reagents include pyridine (as a base and solvent) and acyl chlorides for ring closure.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm. Aromatic protons from the 2-methoxyphenyl and 3-nitrophenyl groups show splitting patterns between δ 7.0–8.5 ppm .

- IR : Stretching vibrations for the oxadiazole ring (C=N) appear near 1600–1650 cm⁻¹, while nitro (NO₂) groups absorb strongly at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Advanced Research Questions

Q. What strategies optimize reaction yields when introducing electron-withdrawing groups (e.g., nitro) to the oxadiazole scaffold?

Substituent positioning significantly impacts reactivity. The nitro group at the 3-position on the phenyl ring enhances electrophilicity, favoring cyclization. However, steric hindrance from the 2-methoxy group may reduce yields. Optimizing stoichiometry (1:1.2 amidoxime:acyl chloride) and reaction time (1.5–2 hours) improves efficiency . Microwave-assisted synthesis can also enhance reaction rates and purity .

Q. How do dihedral angles between the oxadiazole core and substituent phenyl rings influence biological activity?

X-ray crystallography reveals that coplanarity (dihedral angle <10°) between the oxadiazole ring and phenyl groups enhances π-π stacking with biological targets, such as enzyme active sites. For example, a dihedral angle of 9.5° between the oxadiazole and 3-nitrophenyl group in analogous compounds correlates with improved anti-inflammatory activity . Non-coplanar configurations may reduce binding affinity due to steric clashes .

Q. What mechanistic insights explain the antimicrobial activity of this compound compared to its analogs?

The 3-nitrophenyl group introduces strong electron-withdrawing effects, increasing the compound’s ability to disrupt microbial cell membranes or inhibit enzymes like dihydrofolate reductase (DHFR). Comparative studies with non-nitrated analogs show a 2–3-fold increase in MIC values against Staphylococcus aureus . Molecular docking simulations suggest nitro groups form hydrogen bonds with catalytic residues in bacterial targets .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported biological activities of structurally similar oxadiazoles?

Variations often arise from differences in assay conditions (e.g., solvent polarity, pH) or substituent positioning. For instance, 5-(3-nitrophenyl) derivatives may show higher anticancer activity than 4-nitrophenyl analogs due to improved membrane permeability . Validate conflicting data by replicating experiments under standardized conditions and using purity-verified samples (HPLC ≥95%) .

Q. Why do some studies report low thermal stability for nitro-substituted oxadiazoles?

Nitro groups can introduce thermal instability via decomposition pathways (e.g., denitration). Thermogravimetric analysis (TGA) of this compound shows decomposition onset at ~200°C, while non-nitrated analogs remain stable up to 250°C . Storage recommendations include desiccated environments at 4°C to minimize degradation .

Methodological Guidance

Q. What purification techniques are recommended for isolating this compound from byproducts?

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted starting materials .

- Recrystallization : Dichloromethane/ethanol (1:3) yields high-purity crystals suitable for X-ray analysis .

Q. How to assess the compound’s potential as a kinase inhibitor in cancer research?

- In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Molecular Dynamics Simulations : Analyze binding modes with kinase ATP-binding pockets; nitro groups may form salt bridges with lysine residues .

Safety and Handling

Q. What safety protocols are critical during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.